- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalystsCatalysis Communications, 2016, 74, 115-118,
Cas no 3158-30-3 (Gluconic acid, γ-lactone)

Gluconic acid, γ-lactone 化学的及び物理的性質
名前と識別子
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- Gluconic acid, γ-lactone
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- インチ: 1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1
- InChIKey: SXZYCXMUPBBULW-TXICZTDVSA-N
- ほほえんだ: C1(O[C@H]([C@@H](CO)O)[C@H](O)[C@H]1O)=O
じっけんとくせい
- 密度みつど: 1.766±0.06 g/cm3(Predicted)
- ふってん: 467.9±18.0 °C(Predicted)
- 酸性度係数(pKa): 12.06±0.60(Predicted)
Gluconic acid, γ-lactone 合成方法
ごうせいかいろ 1
Gluconic acid, γ-lactone Raw materials
Gluconic acid, γ-lactone Preparation Products
- D-(+)-Glucono-1,5-lactone (90-80-2)
- Glucaric acid (25525-21-7)
- b-Arabinopyranose (20242-88-0)
- L(+)-Tartaric acid (87-69-4)
- Gluconic acid, γ-lactone (3158-30-3)
- alpha-D-Pyranose-form-Talose, (34685-57-9)
- alpha-D-Pyranose-form-Talose, (34685-56-8)
- D-Gluconic acid (526-95-4)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- 2-hydroxyacetic acid (79-14-1)
- D-Arabinaric acid dipotassium salt (6703-05-5)
- 2-Keto-d-gluconic Acid (669-90-9)
- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)
- Arabinonic acid, g-lactone (13280-76-7)
- Arabinopyranose (89299-64-9)
- ARABIC ACID (13752-83-5)
Gluconic acid, γ-lactone 関連文献
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1. Oxidative decarboxylation of aldonolactones by cerium(IV) sulphate in aqueous sulphuric acid; synthesis of D-arabinoseLuis F. Sala,Alicia Fernández Cirelli,Rosa M. de Lederkremer J. Chem. Soc. Perkin Trans. 2 1977 685
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2. Structure, sweetness and solution properties of small carbohydrate moleculesGordon G. Birch,Syed Shamil J. Chem. Soc. Faraday Trans. 1 1988 84 2635
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Georgina L. Gregory,Eva M. López-Vidal,Antoine Buchard Chem. Commun. 2017 53 2198
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4. Structure, sweetness and solution properties of small carbohydrate moleculesGordon G. Birch,Syed Shamil J. Chem. Soc. Faraday Trans. 1 1988 84 2635
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Samuel Habib,Florent Larnaud,Emmanuel Pfund,Teresa Mena Barragán,Thierry Lequeux,Carmen Ortiz Mellet,Peter G. Goekjian,David Gueyrard Org. Biomol. Chem. 2014 12 690
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Carla Marino,Andrea V. Bordoni Org. Biomol. Chem. 2022 20 934
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M. A. G. Kaye,P. W. Kent J. Chem. Soc. 1953 79
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8. 2-Benzoylamino-2-deoxy-2-hydroxymethyl-D-hexono-1,4-lactones: synthesis from D-fructose and utilization in the total synthesis of thermozymocidin (myriocin)Luca Banfi,M. Grazia Beretta,Lino Colombo,Cesare Gennari,Carlo Scolastico J. Chem. Soc. Perkin Trans. 1 1983 1613
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9. Ester and lactone linkages in acidic polysaccharides. Part II. Lactones of D-glucosaminic acidD. B. Hope,P. W. Kent J. Chem. Soc. 1955 1831
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Medel Manuel L. Zulueta,Yong-Qing Zhong,Shang-Cheng Hung Chem. Commun. 2013 49 3275
Gluconic acid, γ-lactoneに関する追加情報
Gluconic acid, γ-lactone (CAS No. 3158-30-3): A Comprehensive Overview
Gluconic acid, γ-lactone, identified by the chemical compound code CAS No. 3158-30-3, is a significant intermediate in the field of chemical and pharmaceutical applications. This compound, belonging to the class of organic acids, has garnered considerable attention due to its versatile utility in various industrial and biological processes. The γ-lactone form of gluconic acid is particularly noteworthy for its unique chemical properties and potential applications, which will be elaborated upon in this detailed introduction.
The structure of Gluconic acid, γ-lactone consists of a six-carbon chain with a lactone ring at the third carbon position. This structural configuration imparts distinct reactivity and functionality to the molecule, making it a valuable precursor in synthetic chemistry. The compound's ability to undergo ring-opening reactions under specific conditions allows for the synthesis of a wide range of derivatives, which are integral to pharmaceutical formulations and biotechnological processes.
In recent years, the study of Gluconic acid, γ-lactone has been further advanced by its role in drug development and material science. Researchers have explored its potential as a chelating agent and a stabilizer in pharmaceutical formulations. The chelating properties of gluconic acid derivatives enable them to bind with metal ions, which is particularly useful in preventing oxidative degradation of sensitive pharmaceutical compounds. This property has been leveraged in the formulation of injectable solutions and oral medications where stability is paramount.
Moreover, the application of Gluconic acid, γ-lactone in biodegradable polymers has been a focal point of recent research. The lactone ring structure facilitates polymerization reactions, leading to the development of biodegradable plastics that are environmentally friendly. These polymers find applications in medical implants and drug delivery systems, where biodegradability is a critical factor for patient safety and environmental sustainability.
Recent studies have also highlighted the role of Gluconic acid, γ-lactone in nanotechnology. Its ability to form stable complexes with nanoparticles has opened new avenues for drug delivery systems that target specific sites within the body. These targeted delivery systems can enhance the efficacy of therapeutic agents while minimizing side effects, representing a significant advancement in personalized medicine.
The production process of Gluconic acid, γ-lactone involves the oxidation of glucose or glucono-δ-lactone. Advances in enzymatic synthesis have improved the efficiency and environmental footprint of this process. Enzymes such as glucose oxidase have been employed to convert glucose into gluconic acid with high selectivity and yield. This enzymatic approach aligns with the growing trend towards green chemistry, reducing reliance on harsh chemical reagents and minimizing waste generation.
In addition to its pharmaceutical applications, Gluconic acid, γ-lactone plays a crucial role in food preservation and cosmetics. Its acidic nature makes it an effective preservative against microbial growth in food products. Furthermore, gluconic acid derivatives are used in cosmetic formulations as pH adjusters and chelating agents to enhance product stability and efficacy.
The future prospects for Gluconic acid, γ-lactone are promising, with ongoing research focusing on expanding its applications in regenerative medicine and tissue engineering. The compound's ability to promote cell adhesion and support extracellular matrix formation makes it a candidate for developing bioactive scaffolds that can aid in tissue repair and regeneration.
In conclusion, Gluconic acid, γ-lactone (CAS No. 3158-30-3) is a multifaceted compound with extensive applications across various sectors including pharmaceuticals, material science, nanotechnology, and biodegradable polymers. Its unique chemical properties and versatility make it an indispensable tool for researchers and industry professionals alike. As advancements continue to unfold in synthetic chemistry and biotechnology, the significance of this compound is expected to grow even further.
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